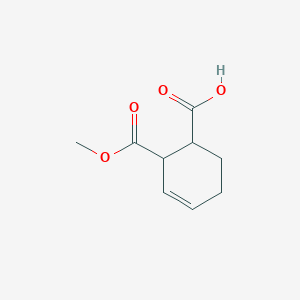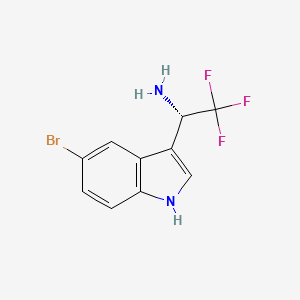
(S)-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Trifluoroethanamine: The brominated indole is then reacted with a trifluoroethanamine derivative under suitable conditions to form the desired product. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can lead to the formation of indole-3-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The trifluoroethanamine moiety can enhance the compound’s binding affinity and selectivity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-1H-indol-3-yl)methanol
- (5-Bromo-1H-indol-3-yl)acetonitrile
- (5-Bromo-1H-indol-3-yl) nonanoate
Uniqueness
(S)-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethanamine moiety, which imparts distinct physicochemical properties and enhances its biological activity compared to other similar compounds. This structural feature makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C10H8BrF3N2 |
|---|---|
Molekulargewicht |
293.08 g/mol |
IUPAC-Name |
(1S)-1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H8BrF3N2/c11-5-1-2-8-6(3-5)7(4-16-8)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m0/s1 |
InChI-Schlüssel |
OKFXUUYDSRPAJZ-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)[C@@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-](/img/structure/B14032206.png)
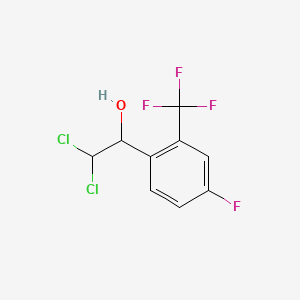
![(1R,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032210.png)
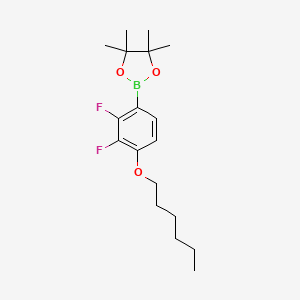


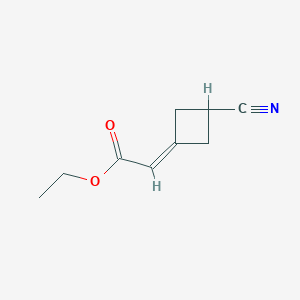
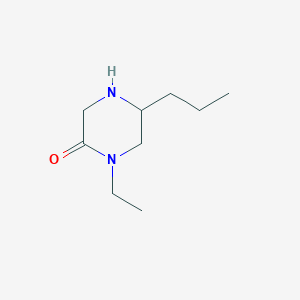
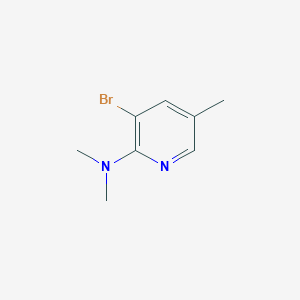

![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)
![(R)-8-fluoro-2-methyl-6-(3-(methylsulfonyl)phenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14032279.png)
